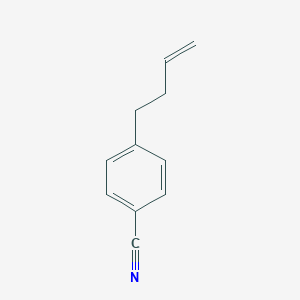

4-(4-Cyanophenyl)-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIAOHACTUJSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471600 | |

| Record name | 4-(3-butenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-33-9 | |

| Record name | 4-(3-butenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathways for 4-(4-Cyanophenyl)-1-butene

An In-depth Technical Guide to the Synthesis of 4-(4-Cyanophenyl)-1-butene A Comparative Analysis of Key Methodologies

Executive Summary

This compound is a valuable molecular building block characterized by a terminal alkene and a cyanophenyl moiety. These functional groups offer versatile handles for further chemical transformations, making the compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of the principal synthetic pathways for its preparation, designed for researchers, chemists, and professionals in drug development. We will explore and compare four major strategies: the Heck-Mizoroki reaction, the Suzuki-Miyaura coupling, the Wittig reaction, and a Grignard reagent-based approach. Each section delves into the underlying reaction mechanisms, provides detailed experimental protocols, and presents a critical evaluation of the method's advantages and limitations, enabling informed decisions for laboratory and industrial-scale synthesis.

Introduction

The strategic importance of this compound lies in its bifunctional nature. The terminal double bond is amenable to a wide array of transformations, including hydrogenation, epoxidation, and polymerization. Simultaneously, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to diverse molecular scaffolds.

The synthesis of this target molecule can be approached through two primary disconnection strategies:

-

C(sp²)–C(sp³) Bond Formation: Creating the bond between the aromatic ring and the butenyl side chain. This is the domain of transition-metal-catalyzed cross-coupling reactions.

-

C=C Bond Formation: Constructing the alkene double bond as the final key step, typically achieved through olefination reactions.

This guide will systematically examine the most prominent examples of each strategy, providing the theoretical grounding and practical instruction necessary for successful synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly using palladium, offers powerful and reliable methods for forging the crucial C(sp²)–C(sp³) bond between the cyanophenyl ring and the butene chain.

The Heck-Mizoroki Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[1] For this synthesis, the reaction involves coupling 4-bromobenzonitrile with a suitable C4 alkene source. The electron-withdrawing nature of the nitrile group on 4-bromobenzonitrile makes it an excellent substrate, often enhancing the rate of the oxidative addition step in the catalytic cycle.[2][3]

Mechanistic Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzonitrile, forming a Pd(II) complex.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-Aryl bond. This step typically proceeds with syn-stereochemistry.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to restart.[4]

Caption: The Heck-Mizoroki catalytic cycle for C-C bond formation.

Experimental Protocol: Heck Coupling of 4-Bromobenzonitrile with But-3-en-1-ol

This protocol uses but-3-en-1-ol as the alkene partner, which yields an intermediate alcohol that can be subsequently dehydrated to the final product. Using a liquid alcohol is often more practical than handling gaseous 1-butene.

-

Vessel Preparation: A sealed tube or Schlenk flask is charged with 4-bromobenzonitrile (1.0 mmol, 182 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).[5]

-

Reagent Addition: But-3-en-1-ol (1.5 mmol, 108 mg) is added, followed by the solvent, typically a mixture of N,N-dimethylformamide (DMF, 3 mL) and water (1 mL).[5]

-

Reaction Execution: The vessel is sealed and the mixture is purged with an inert gas (e.g., argon). The reaction is then heated to 80-100 °C with vigorous stirring for 4-12 hours, monitored by TLC or GC.

-

Work-up and Purification: After cooling, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude alcohol intermediate is then purified by column chromatography.

-

Dehydration: The purified alcohol is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid and heated under reflux with a Dean-Stark trap to remove water, yielding this compound.

| Parameter | Condition 1 | Condition 2 |

| Catalyst | Pd(OAc)₂ / PPh₃ | PdCl₂(PPh₃)₂ |

| Base | K₂CO₃ | Triethylamine (Et₃N) |

| Solvent | DMF / H₂O | Acetonitrile |

| Temperature | 80 °C | 100 °C |

| Typical Yield | 70-85% | 65-80% |

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is an exceptionally versatile and widely used reaction that forms a C-C bond between an organoboron compound and an organohalide.[6][7] For this synthesis, the most logical route is the coupling of 4-cyanophenylboronic acid with 4-bromo-1-butene.

Mechanistic Rationale

Similar to the Heck reaction, the Suzuki coupling follows a Pd(0)/Pd(II) catalytic cycle.[6]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromo-1-butene.

-

Transmetalation: This is the key step where the organic group is transferred from boron to palladium. A base (e.g., K₂CO₃) is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer.[8]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[7]

Starting Material Preparation

-

4-Cyanophenylboronic Acid: This crucial reagent is readily prepared from 4-bromobenzonitrile. The process involves a lithium-halogen exchange using n-butyllithium at low temperatures, followed by quenching with a borate ester (e.g., trimethyl borate) and acidic workup.[9] It is also commercially available.[10]

-

4-Bromo-1-butene: This is a commercially available reagent.

Caption: Workflow for Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Suzuki Coupling of 4-Cyanophenylboronic Acid

-

Vessel Preparation: A flame-dried Schlenk flask is charged with 4-cyanophenylboronic acid (1.2 mmol, 176 mg), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).[5]

-

Inerting: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

Reagent Addition: 4-Bromo-1-butene (1.0 mmol, 135 mg) is added, followed by degassed solvents, typically toluene (5 mL) and water (1 mL), via syringe.[5]

-

Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. Progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, the mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

| Parameter | Condition 1 | Condition 2 |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |

| Base | K₂CO₃ | Cs₂CO₃ |

| Solvent | Toluene / H₂O | Dioxane / H₂O |

| Temperature | 100 °C | 85 °C |

| Typical Yield | 85-95% | 88-97% |

Part 2: Alkene Synthesis via Olefination

This strategy builds the molecule by forming the C=C double bond, a classic approach exemplified by the Wittig reaction.

The Wittig Reaction

The Wittig reaction is a highly reliable method for synthesizing alkenes from carbonyl compounds.[11] It involves the reaction of an aldehyde, in this case 4-cyanobenzaldehyde, with a phosphorus ylide. The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.[12]

Mechanistic Rationale

-

Ylide Formation: A phosphonium salt (propyltriphenylphosphonium bromide) is deprotonated by a strong base (e.g., n-BuLi, NaH, or KOtBu) to form a nucleophilic phosphorus ylide.[13]

-

Cycloaddition: The ylide attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[13][14]

-

Cycloreversion: The oxaphosphetane collapses, eliminating the highly stable triphenylphosphine oxide, a thermodynamic driving force for the reaction, and forming the desired alkene product.[15]

Caption: The two-stage process of the Wittig reaction.

Experimental Protocol: Wittig Synthesis from 4-Cyanobenzaldehyde

-

Ylide Preparation: In a flame-dried, two-necked flask under argon, propyltriphenylphosphonium bromide (1.1 mmol, 424 mg) is suspended in anhydrous THF (10 mL).[16] The suspension is cooled to 0 °C, and n-butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes) is added dropwise, resulting in a characteristic deep red or orange color of the ylide. The mixture is stirred at this temperature for 30 minutes.

-

Aldehyde Addition: A solution of 4-cyanobenzaldehyde (1.0 mmol, 131 mg) in anhydrous THF (5 mL) is added slowly to the ylide solution at 0 °C.[17]

-

Reaction Execution: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC indicates the consumption of the aldehyde.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography. A key challenge is the removal of the triphenylphosphine oxide byproduct, which can sometimes be achieved by precipitation from a nonpolar solvent like hexane.

| Parameter | Condition (Non-stabilized Ylide) |

| Phosphonium Salt | Propyltriphenylphosphonium bromide |

| Base | n-Butyllithium |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-80% (often as a Z/E mixture) |

Part 3: Organometallic Addition Approach

The Grignard Reaction

The Grignard reaction provides a classic and powerful method for C-C bond formation.[18] For the synthesis of this compound, the most direct approach involves the coupling of a Grignard reagent derived from 4-bromobenzonitrile with an allyl halide.

Mechanistic Rationale

-

Grignard Formation: Magnesium metal reacts with 4-bromobenzonitrile in an anhydrous ether solvent (like THF or diethyl ether) to form 4-cyanophenylmagnesium bromide. This step converts the electrophilic aryl carbon into a potent nucleophile.

-

Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide) in an Sₙ2-type reaction, displacing the bromide and forming the desired C-C bond.

Caption: Synthesis via Grignard reagent formation and subsequent coupling.

Experimental Protocol: Grignard Coupling with Allyl Bromide

-

Grignard Preparation: All glassware must be rigorously flame-dried. Magnesium turnings (1.2 mmol, 29 mg) are placed in a two-necked flask under argon. A small crystal of iodine can be added to activate the magnesium. A solution of 4-bromobenzonitrile (1.0 mmol, 182 mg) in anhydrous THF (5 mL) is added dropwise to initiate the reaction. The mixture is stirred until most of the magnesium is consumed.

-

Coupling Reaction: The freshly prepared Grignard solution is cooled to 0 °C. Allyl bromide (1.0 mmol, 121 mg) dissolved in anhydrous THF (2 mL) is added dropwise.[19]

-

Reaction Execution: After addition, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours.

-

Work-up and Purification: The reaction is carefully quenched with saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated as described in previous protocols. The product is purified by column chromatography.

| Parameter | Condition |

| Organometallic | 4-Cyanophenylmagnesium bromide |

| Electrophile | Allyl Bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 50-70% |

Comparative Analysis of Synthetic Pathways

The optimal choice of synthetic route depends on factors such as scale, cost, available equipment, and desired purity.

| Feature | Heck Reaction | Suzuki Coupling | Wittig Reaction | Grignard Reaction |

| Key Bond Formed | C(sp²)–C(sp³) | C(sp²)–C(sp³) | C=C | C(sp²)–C(sp³) |

| Starting Materials | 4-Bromobenzonitrile, Alkene | 4-Cyanophenylboronic acid, Alkenyl Halide | 4-Cyanobenzaldehyde, Phosphonium Salt | 4-Bromobenzonitrile, Allyl Halide |

| Typical Yield | Good (70-85%) | Excellent (85-95%) | Moderate-Good (60-80%) | Moderate (50-70%) |

| Scalability | Good; catalyst cost can be a factor. | Very good; robust and high-yielding. | Moderate; stoichiometry of ylide and byproduct removal can be issues. | Good; but requires strict anhydrous conditions. |

| Key Advantages | Good functional group tolerance. | Excellent yields, very reliable, wide substrate scope. | Forms C=C bond directly with no ambiguity in position. | Uses readily available and inexpensive reagents (Mg). |

| Key Disadvantages | Requires catalyst; potential for alkene isomerization. | Requires pre-synthesis of boronic acid. | Stoichiometric byproduct (Ph₃PO) can complicate purification. | Highly sensitive to moisture; functional group tolerance is lower. |

Conclusion

Multiple effective pathways exist for the synthesis of this compound, each with distinct advantages.

-

For high-yield, reliable, and clean lab-scale synthesis , the Suzuki-Miyaura coupling stands out as the superior method, provided the boronic acid is accessible. Its robustness and excellent yields often justify the preparation of the boron-containing reagent.

-

The Heck reaction represents a highly viable alternative, especially in industrial settings where catalyst optimization and recycling protocols can be implemented. It offers a more direct route from the common starting material 4-bromobenzonitrile.

-

The Wittig reaction is an excellent choice when the primary goal is the unambiguous construction of the terminal double bond from an aldehyde precursor. However, challenges with byproduct separation must be considered.

-

The Grignard reaction , while being the most classic and cost-effective in terms of reagents, is the most operationally demanding due to its extreme sensitivity to moisture and has comparatively lower functional group tolerance and yields.

The selection of a specific pathway should be guided by a careful evaluation of the project's specific requirements, balancing factors of yield, cost, scale, and operational simplicity.

References

-

Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (n.d.). Royal Society of Chemistry. 20

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. 14

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri-St. Louis. 15

-

Wittig Reaction. (n.d.). Organic Chemistry Portal.

-

Photocatalytic C—O cross‐coupling of 4‐bromobenzonitrile and ethanol under various conditions. (n.d.). ResearchGate.

-

4-Cyanophenylboronic acid synthesis. (n.d.). ChemicalBook.

-

Heck reaction. (n.d.). Wikipedia.

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Massachusetts. 11

-

4-Cyanophenylboronic acid ≥ 95%. (n.d.). Sigma-Aldrich.

-

Heck Reaction. (n.d.). Organic Chemistry Portal.

-

4-Cyanophenylboronic acid. (n.d.). Career Henan Chemical Co.

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.

-

A Comparative Guide to the Reactivity of 4-Bromobenzonitrile in Aryl Halide Coupling Reactions. (2025). BenchChem.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses.

-

Wittig Reaction. (2023). Chemistry LibreTexts.

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal.

-

The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide. (2025). BenchChem.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses.

-

4-Cyanobenzaldehyde. (n.d.). Chem-Impex.

-

Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

-

4-Bromobenzonitrile 99%. (n.d.). Sigma-Aldrich.

-

Allylmagnesium bromide. (n.d.). Wikipedia.

-

Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2018). MDPI.

-

Application Notes and Protocols: Nucleophilic Substitution of 4-Bromobenzonitrile. (2025). BenchChem.

-

Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute.

-

4-Bromobenzonitrile: A Validated Test Compound for Cross-Coupling Reactions. (2025). BenchChem.

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.

-

Application Notes and Protocols for 4-Bromobenzonitrile as an Aryl Halide Test Compound. (2025). BenchChem.

-

Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. (n.d.). ChemRxiv.

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.

-

Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). 18

-

Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974). Google Patents.

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.). National Institutes of Health.

-

Suzuki Coupling Mechanism and Applications. (2018). YouTube.

-

4-Cyanophenylboronic acid, 95%. (n.d.). Ottokemi.

-

126747-14-6|4-Cyanophenylboronic acid. (n.d.). BLD Pharm.

-

Production of 3-(or 4-)cyanobenzaldehyde. (n.d.). Google Patents.

-

Propyltriphenylphosphonium bromide. (n.d.). PubChem.

-

Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide. (n.d.). Google Patents.

-

4-Cyanobenzaldehyde. (n.d.). PubChem.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. aroonchande.com [aroonchande.com]

- 19. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 20. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 4-(4-Cyanophenyl)-1-butene in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential applications of 4-(4-Cyanophenyl)-1-butene in medicinal chemistry. As a molecule possessing both a pharmacologically significant cyanophenyl group and a metabolically sensitive butene moiety, it represents a scaffold with both therapeutic promise and developmental challenges. This document outlines a strategic framework for its investigation, targeting researchers, scientists, and drug development professionals. We will delve into the rationale for its potential as a modulator of various drug targets, with a particular focus on oncology and neuropharmacology, based on the established activities of structurally related compounds. Crucially, this guide emphasizes a proactive approach to addressing the metabolic liabilities associated with the alkenylbenzene substructure. Detailed experimental protocols for target validation, hit-to-lead optimization, and critical safety assessments are provided to guide a comprehensive and scientifically rigorous evaluation of this intriguing molecule.

Introduction: The Duality of a Privileged Scaffold and a Structural Alert

The quest for novel chemical entities in drug discovery often leads to molecules that present a fascinating duality of potential and risk. This compound is a prime example of such a molecule. On one hand, it features the 4-cyanophenyl group, a well-established "privileged scaffold" in medicinal chemistry. The benzonitrile moiety is present in a multitude of approved drugs and clinical candidates, valued for its metabolic stability and its ability to engage in key interactions with biological targets.[1][2] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and its strong electron-withdrawing nature can favorably modulate the electronic properties of the aromatic ring for enhanced binding affinity.[2][3]

On the other hand, the 1-butene side chain classifies the molecule as an alkenylbenzene. This structural class is associated with a significant toxicological alert. Several naturally occurring alkenylbenzenes, such as safrole and estragole, are known to undergo metabolic activation by cytochrome P450 enzymes to form genotoxic and carcinogenic metabolites.[4][5][6] This bioactivation typically occurs at the allylic position of the side chain, leading to reactive intermediates that can form DNA adducts.[7][8]

This guide, therefore, adopts a balanced perspective. We will explore the exciting therapeutic possibilities suggested by the cyanophenyl portion of the molecule while simultaneously proposing a rigorous and proactive strategy to de-risk the potential metabolic liabilities of the butene tail.

Hypothesized Therapeutic Applications and Target Rationale

The cyanophenyl moiety has been successfully incorporated into inhibitors of a diverse range of protein classes.[1][2] This provides a strong rationale for investigating this compound against several high-value targets.

Oncology: Kinase Inhibition

Benzonitrile derivatives are prominent in the landscape of kinase inhibitors.[9] The nitrile group can form crucial hydrogen bonds in the hinge region of the kinase active site. We hypothesize that this compound could serve as a scaffold for inhibitors of kinases implicated in cancer, such as:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in oncology.

-

Pim-1 Kinase: Overexpressed in several cancers, Pim-1 is an attractive target for therapeutic intervention.[10]

-

c-Jun N-terminal Kinase-3 (JNK3): Implicated in both cancer and neurodegenerative diseases.

The butene tail in this context could be explored as a vector for occupying a hydrophobic pocket in the kinase active site, potentially enhancing potency and selectivity.

Neuropharmacology: GPCR Modulation

The cyanophenyl group is also found in ligands for G-protein coupled receptors (GPCRs), which are critical targets in neuroscience. Examples include:

-

Dopamine D4 Receptor: Selective agonists for the D4 receptor are of interest for treating cognitive disorders.[11]

-

Histamine H3 Receptor: Antagonists of the H3 receptor are being investigated for Alzheimer's disease and other cognitive impairments.[12]

In this setting, the lipophilic butene chain could contribute to the overall physicochemical properties of the molecule, influencing its ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.

A Proposed Drug Discovery and Development Workflow

A successful research program for this compound must integrate efficacy screening with early and continuous safety assessment. The following workflow is proposed:

Caption: Proposed drug discovery workflow for this compound.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: Pim-1)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Pim-1 kinase.

-

Materials:

-

Recombinant human Pim-1 kinase (e.g., from MilliporeSigma).

-

Fluorescently labeled peptide substrate (e.g., PIMtide).

-

ATP.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

This compound stock solution in DMSO.

-

Staurosporine (positive control).

-

384-well microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer (e.g., from 100 µM to 1 nM).

-

Add 5 µL of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only (negative control) and staurosporine (positive control).

-

Add 5 µL of Pim-1 kinase solution (final concentration ~1 nM) to all wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate (final concentration ~100 nM) and ATP (at its Km value).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 10 µL of a stop solution containing EDTA.

-

Measure fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Metabolic Stability and Metabolite Identification in Human Liver Microsomes (HLM)

-

Objective: To assess the metabolic stability of this compound and identify its major metabolites, with a focus on potential bioactivation pathways.

-

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

-

Phosphate buffer (0.1 M, pH 7.4).

-

This compound.

-

Glutathione (GSH) for trapping reactive metabolites.

-

Acetonitrile (ACN) with 0.1% formic acid.

-

LC-MS/MS system.

-

-

Procedure:

-

Part A: Metabolic Stability

-

Pre-warm HLM and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction by adding 3 volumes of ice-cold ACN.

-

Include a control incubation without the NADPH system.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

-

-

Part B: Metabolite Identification and GSH Trapping

-

Set up a larger scale incubation as above, but with a higher concentration of the test compound (e.g., 10 µM).

-

Prepare a parallel incubation containing GSH (final concentration 5 mM) to trap any electrophilic metabolites.

-

After 60 minutes, quench the reactions with ACN.

-

Analyze the supernatant by high-resolution LC-MS/MS.

-

Search the data for expected metabolites (e.g., hydroxylation at the butene chain, epoxidation) and for GSH adducts, which would indicate the formation of reactive intermediates.

-

-

Structural Insights and Mechanistic Hypotheses

Potential Binding Mode of Cyanophenyl Moiety

The cyanophenyl group is hypothesized to be a key pharmacophore. In a kinase, for example, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor with backbone amide protons in the hinge region. The phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine.

Caption: Hypothesized binding interactions within a kinase active site.

Predicted Metabolic Pathways and Toxicological Concerns

The primary metabolic concern for this compound is the oxidation of the butene side chain. Based on known pathways for alkenylbenzenes, we predict two main routes of bioactivation:

-

Allylic Hydroxylation: CYP450-mediated hydroxylation at the C1' position to form a 1'-hydroxy metabolite. This can be further conjugated by sulfotransferases (SULTs) to form a reactive sulfate ester, which can lead to the formation of a carbocation capable of forming DNA adducts.

-

Epoxidation: Oxidation across the double bond to form an epoxide, another reactive electrophile.

Caption: Predicted metabolic activation pathways of this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemists, embodying both the promise of a validated pharmacophore and the peril of a structural alert. Its potential as a modulator of kinases, GPCRs, and other targets warrants a thorough investigation. However, a successful drug discovery campaign based on this scaffold must be driven by a safety-first mindset.

The key to unlocking the therapeutic potential of this molecule lies in medicinal chemistry strategies to mitigate the metabolic risks. These could include:

-

Blocking Metabolic Sites: Introducing substituents on the butene chain (e.g., methyl groups, fluorine) to sterically hinder CYP450-mediated oxidation.

-

Modulating Electronic Properties: Altering the electronics of the double bond to disfavor epoxidation or hydroxylation.

-

Bioisosteric Replacement: Replacing the butene moiety altogether with a more metabolically stable group that preserves the desired spatial orientation and lipophilicity.

By following the integrated workflow of efficacy and safety testing outlined in this guide, researchers can systematically evaluate this compound and its analogues. This dual-pronged approach will be essential to determine if this intriguing molecule can be transformed from a promising chemical starting point into a safe and effective therapeutic agent.

References

-

Alkenylbenzenes in Foods: Aspects Impeding the Evaluation of Adverse Health Effects. (2021). National Institutes of Health. [Link]

-

Alkenylbenzenes in Foods: Aspects Impeding the Evaluation of Adverse Health Effects. MDPI. [Link]

-

Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites. MDPI. [Link]

-

Alkenylbenzenes in food: How large is the health risk?. (2022). German Federal Institute for Risk Assessment (BfR). [Link]

-

Enhancing Aromaticity of Alkenylbenzenes May Decrease Their Metabolic Activation and Reduce Their Potential Cytotoxicity: Lessons Learnt from the Investigation of Myristicin and Elemicin. (2024). ACS Publications. [Link]

-

Genotoxic alkenylbenzene flavourings, a contribution to risk assessment. ResearchGate. [Link]

-

Metabolic pathways of alkenyl benzenes: (1) epoxide-diol... ResearchGate. [Link]

-

Proposed metabolic pathways of the alkenylbenzene myristicin. ResearchGate. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

-

Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. PubMed. [Link]

-

Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2022). RSC Publishing. [Link]

-

Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. (2021). PubMed. [Link]

-

The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. PubMed. [Link]

-

1-(4-Cyanophenyl)piperazine. (2018). All About Drugs. [Link]

-

Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (2017). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Alkenylbenzenes in Foods: Aspects Impeding the Evaluation of Adverse Health Effects | Semantic Scholar [semanticscholar.org]

- 5. Alkenylbenzenes in Foods: Aspects Impeding the Evaluation of Adverse Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bfr.bund.de [bfr.bund.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(4-Cyanophenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Cyanophenyl)-1-butene, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also insights into the practical application and theoretical underpinnings of this compound's behavior.

Introduction: A Molecule of Interest

This compound, also known as 4-(3-butenyl)benzonitrile, possesses two key functional groups: a terminal alkene (butene) and a cyano-substituted aromatic ring (benzonitrile). This unique combination makes it a valuable building block in organic synthesis. The terminal alkene offers a reactive site for a variety of addition and cross-coupling reactions, while the cyanophenyl moiety can participate in nucleophilic additions, cycloadditions, and can be a precursor to other functional groups such as carboxylic acids and amines. The nitrile group, in particular, is a common pharmacophore in drug discovery, known for its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups[1].

Physicochemical Properties

Understanding the fundamental physical properties of this compound is crucial for its handling, purification, and application in various experimental setups.

General Properties

| Property | Value | Source |

| CAS Number | 15451-33-9 | [2] |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Physical Form | Light yellow oil | [2] |

Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 258.4 ± 19.0 °C at 760 mmHg | [2] |

| Density | 0.977 g/cm³ | [2] |

| Flash Point | 110.173 °C | [2] |

| Refractive Index | 1.529 | [2] |

Expert Insight: The predicted high boiling point suggests that purification by distillation should be performed under reduced pressure to prevent thermal decomposition of the butenyl side chain. The oily nature of the compound at room temperature indicates that a melting point is not applicable.

Solubility

Based on its structure, this compound is expected to be soluble in a range of common organic solvents. The aromatic ring and the hydrocarbon chain contribute to its solubility in nonpolar solvents, while the polar nitrile group allows for some solubility in more polar organic solvents. It is predicted to be very soluble in acetone and benzene, and miscible with diethyl ether and ethanol[3].

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra are not publicly available, predicted data and analysis of related compounds can guide characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and vinylic protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the ortho and meta protons of the para-substituted benzene ring.

-

Vinylic Protons: A complex multiplet in the δ 5.0-6.0 ppm region, characteristic of the terminal alkene group (-CH=CH₂).

-

Allylic and Benzylic Protons: Multiplets in the δ 2.0-3.0 ppm range, corresponding to the -CH₂-CH₂- protons of the butenyl chain.

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Signals in the δ 110-150 ppm range, including the carbon bearing the cyano group and the ipso-carbon attached to the butenyl chain. The nitrile carbon itself will appear as a distinct, typically weak signal around δ 118-120 ppm.

-

Alkene Carbons: Two signals in the δ 115-140 ppm region for the -CH=CH₂ group.

-

Aliphatic Carbons: Signals in the δ 30-40 ppm range for the two -CH₂- groups of the butenyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the key functional groups:

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹, characteristic of the nitrile group.

-

C=C Stretch (alkene): A medium-intensity band around 1640 cm⁻¹.

-

=C-H Bending (alkene): Bands around 910 and 990 cm⁻¹ for the out-of-plane bending of the terminal vinyl group.

-

C-H Stretch (aromatic and alkene): Bands above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 157. Fragmentation patterns would be expected to involve the loss of small neutral molecules from the butenyl chain and cleavage at the benzylic position.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its two functional groups.

Reactions of the Alkene Group

The terminal double bond is susceptible to a variety of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration[4]. It can also participate in palladium-catalyzed cross-coupling reactions such as the Heck reaction, allowing for the extension of the carbon chain[5].

Reactions of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. It can also undergo nucleophilic attack at the carbon atom. For instance, reaction with Grignard reagents followed by hydrolysis can yield ketones[6][7].

Caption: Key reactions of the nitrile group in this compound.

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of this compound.

-

Suzuki Coupling: Reaction of 4-cyanophenylboronic acid with 4-bromo-1-butene in the presence of a palladium catalyst and a base[4][8].

-

Negishi Coupling: Coupling of a 4-cyanophenylzinc halide with 4-bromo-1-butene using a palladium or nickel catalyst[9][10][11].

Caption: Synthetic routes to this compound via cross-coupling.

Grignard Reaction

A Grignard reagent prepared from 4-bromobenzonitrile can be reacted with an allyl halide, such as allyl bromide, to form the desired product.

Experimental Protocol: Grignard Synthesis (Illustrative)

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-bromobenzonitrile in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of allyl bromide in anhydrous THF dropwise at a controlled temperature (e.g., 0 °C).

-

Quenching and Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expert Insight: The Grignard reagent formation with an aromatic nitrile can be challenging due to the reactivity of the nitrile group. Careful control of reaction conditions is essential to favor the formation of the Grignard reagent over side reactions.

Applications in Drug Development and Materials Science

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity or interesting material properties.

-

Medicinal Chemistry: The cyanophenyl group is present in a number of approved drugs and clinical candidates[1]. The butenyl chain provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

-

Materials Science: The terminal alkene can be polymerized or used in surface modification, while the polar nitrile group can influence the material's properties, such as its dielectric constant or its interaction with other molecules.

Safety and Handling

As a professional in a research environment, proper handling of all chemicals is paramount.

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, synthetic routes, and potential applications. As with any chemical compound, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in various scientific endeavors.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)

-

benzonitrile. (URL: [Link])

-

Negishi coupling - Wikipedia. (URL: [Link])

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (URL: [Link])

-

Negishi Coupling - Organic Chemistry Portal. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

1H NMR Spectra and Peak Assignment - Oregon State University. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Heck reaction - Wikipedia. (URL: [Link])

-

The chemical structure of some biologically important benzonitrile derivatives. (URL: [Link])

-

Catalytic approaches to benzonitrile synthesis. - ResearchGate. (URL: [Link])

-

Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE - Vedantu. (URL: [Link])

-

Negishi Cross Coupling Reaction | Chem-Station Int. Ed. (URL: [Link])

-

Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - NIH. (URL: [Link])

-

Benzonitrile: Human health tier II assessment. (URL: [Link])

-

Suzuki Coupling - SynArchive. (URL: [Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

-

Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH. (URL: [Link])

-

Interpretation of mass spectra. (URL: [Link])

-

Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - Beilstein Journals. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D | Request PDF - ResearchGate. (URL: [Link])

-

ICSC 1103 - BENZONITRILE. (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

-

4-(5-But-3-enyl-1,3-dioxan-2-yl)benzonitrile | C15H17NO2 - PubChem. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Exploring the Versatility of Benzonitrile Derivatives in Chemical Synthesis. (URL: [Link])

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL: [Link])

-

4-(3-Butenyl)benzonitrile - CAS:15451-33-9 - 北京欣恒研科技有限公司. (URL: [Link])

-

4-[3-(3-Hydroxybut-1-enyl)phenyl]benzonitrile | C17H15NO | CID - PubChem. (URL: [Link])

-

The chemical structure of some biologically important benzonitrile derivatives. (URL: [Link])

-

Benzonitrile - Wikipedia. (URL: [Link])

-

Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... - ResearchGate. (URL: [Link])

-

Benzonitrile - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - NIH. (URL: [Link])

-

Benzonitrile | C 7 H 5 N | MD Topology | NMR | X-Ray. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. benzonitrile [chemister.ru]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. fishersci.com [fishersci.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

An In-depth Technical Guide to 4-(4-Cyanophenyl)-1-butene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Cyanophenyl)-1-butene (also known as 4-(3-butenyl)benzonitrile), a key building block in contemporary drug discovery and development. This document delves into its commercial availability, synthesis methodologies, analytical quality control, and strategic applications, particularly in the synthesis of targeted therapeutics. With a focus on practical utility for researchers and medicinal chemists, this guide offers detailed experimental protocols, in-depth analysis of its chemical properties, and a discussion of its role in structure-activity relationships.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, bearing the CAS Number 15451-33-9, is a bifunctional organic molecule that has garnered significant interest in the pharmaceutical sciences. Its structure, featuring a terminal alkene (butene) and a cyano-substituted aromatic ring (cyanophenyl), offers two distinct points for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of enzyme inhibitors and other targeted therapies.

The cyanophenyl group is a well-recognized pharmacophore in numerous drug candidates, often involved in critical binding interactions with protein targets.[1] The butenyl chain, on the other hand, provides a flexible linker and a reactive handle for further chemical elaboration, including metathesis, hydrogenation, or oxidation reactions. The strategic combination of these two functional groups in a single, readily available molecule makes this compound a cornerstone for the efficient construction of novel therapeutic agents.

This guide will provide a holistic view of this compound, from sourcing to application, to empower researchers in leveraging its full potential in their drug discovery endeavors.

Commercial Availability and Supplier Landscape

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically supplied as a light yellow oil with a purity of 97% or higher. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Below is a summary of prominent suppliers of this compound:

| Supplier | Product Number (Example) | Purity | Notes |

| Sigma-Aldrich | RIE156317761 | 97% | Available through Rieke Metals, Inc. |

| Rieke Metals, Inc. | 10005-121b | 97% | - |

| Matrix Scientific | 103019 | Not specified | - |

| BLDpharm | BD138679 | ≥95% | - |

| American Custom Chemicals Corporation | CHM0068773 | 95.00% | - |

Note: Availability, pricing, and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be achieved through several established synthetic routes. The two most common and practical approaches for laboratory-scale synthesis are the Grignard reaction and the Suzuki coupling, each offering distinct advantages.

Grignard Reaction: A Classic Approach

The Grignard reaction provides a straightforward method for the formation of the carbon-carbon bond between the phenyl ring and the butenyl chain. This approach typically involves the reaction of a Grignard reagent derived from a butenyl halide with a cyanophenyl electrophile.

Reaction Scheme:

Figure 1: Grignard reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Grignard Synthesis):

Materials:

-

4-Cyanobenzonitrile

-

3-Butenylmagnesium bromide solution (e.g., 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Reactant Addition: To the flask, add 4-cyanobenzonitrile (1.0 equivalent) dissolved in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the 3-butenylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M aqueous HCl until the solution becomes acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.

-

Slow Addition at Low Temperature: The Grignard reaction is exothermic. Slow addition of the Grignard reagent at low temperature helps to control the reaction rate and prevent the formation of side products.

-

Acidic Workup: The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine. Acidic workup hydrolyzes this intermediate to the desired ketone, which in this case is the final product after rearrangement.

Suzuki Coupling: A Modern and Versatile Alternative

The Suzuki coupling reaction offers a powerful and versatile method for the synthesis of this compound, particularly for creating the aryl-alkenyl bond. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl boronic acid with an alkenyl halide or triflate.

Reaction Scheme:

Figure 2: Suzuki coupling pathway for the synthesis of this compound.

Detailed Experimental Protocol (Suzuki Coupling):

Materials:

-

4-Cyanophenylboronic acid

-

3-Buten-1-yl tosylate (or a suitable halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-cyanophenylboronic acid (1.0 equivalent), 3-buten-1-yl tosylate (1.2 equivalents), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (2.0 equivalents of K₂CO₃).

-

Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Extraction and Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination.[2]

-

Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3]

-

Degassing: Degassing the reaction mixture is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying any impurities.[4] A validated reversed-phase HPLC method is presented below.

HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method allows for the separation of the main compound from potential starting materials, byproducts, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another excellent technique for the analysis of this compound, providing both retention time and mass spectral data for identification and purity assessment.

GC-MS Protocol:

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.61 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the cyano group.

-

δ 7.32 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the cyano group.

-

δ 5.85 (ddt, J = 17.0, 10.2, 6.7 Hz, 1H): Vinylic proton (-CH=CH₂).

-

δ 5.08 - 4.98 (m, 2H): Terminal vinylic protons (=CH₂).

-

δ 2.76 (t, J = 7.6 Hz, 2H): Benzylic protons (-CH₂-Ar).

-

δ 2.38 (q, J = 7.2 Hz, 2H): Allylic protons (-CH₂-CH=).

¹³C NMR (101 MHz, CDCl₃):

-

δ 147.3: Quaternary aromatic carbon attached to the butenyl chain.

-

δ 138.0: Vinylic carbon (-CH=).

-

δ 132.4: Aromatic CH carbons ortho to the cyano group.

-

δ 129.5: Aromatic CH carbons meta to the cyano group.

-

δ 119.1: Cyano carbon (-C≡N).

-

δ 115.1: Terminal vinylic carbon (=CH₂).

-

δ 110.3: Quaternary aromatic carbon bearing the cyano group.

-

δ 35.3: Benzylic carbon (-CH₂-Ar).

-

δ 34.9: Allylic carbon (-CH₂-CH=).

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its role as a versatile building block for the synthesis of complex molecules with therapeutic potential.

Precursor for Aromatase and Sulfatase Inhibitors

A significant application of this compound is in the synthesis of dual aromatase-sulfatase inhibitors (DASIs).[2] Aromatase and sulfatase are enzymes involved in the biosynthesis of estrogens, and their inhibition is a key strategy in the treatment of hormone-dependent breast cancer. The cyanophenyl moiety of this compound often serves as a key pharmacophore that interacts with the active site of these enzymes. The butenyl chain can be further functionalized to introduce other pharmacophoric elements or to modulate the overall physicochemical properties of the molecule.

Role in Structure-Activity Relationship (SAR) Studies

The distinct functionalities of this compound make it an excellent tool for SAR studies.[1] The cyanophenyl group can be systematically replaced with other substituted aromatic rings to probe the electronic and steric requirements for optimal target binding. The butenyl chain can be elongated, shortened, or functionalized to explore the impact of linker length and flexibility on biological activity. This systematic modification allows medicinal chemists to fine-tune the properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile.

The Significance of the Cyanophenyl and Butenyl Moieties:

-

Cyanophenyl Group: The nitrile group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry and electronic properties can be crucial for fitting into specific binding pockets of target proteins.

-

Butenyl Group: The terminal alkene provides a reactive handle for a variety of chemical transformations. It can also influence the conformational flexibility of the molecule, which can be important for adopting the correct orientation for receptor binding.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be taken when handling this compound.

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing compounds require special disposal procedures.[5] Consult your institution's environmental health and safety office for specific guidelines.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting material for a wide range of research applications. A thorough understanding of its chemical properties, analytical characterization, and strategic applications, as detailed in this guide, will enable researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel therapeutics.

References

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH. Available at: [Link]

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

-

Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. Available at: [Link]

-

Quenching Reactive Substances - KGROUP. Available at: [Link]

-

Grignard Reaction - American Chemical Society. Available at: [Link]

-

Palladium-containing perovskites: recoverable and reuseable catalysts for Suzuki couplings - Chemical Communications (RSC Publishing). Available at: [Link]

-

Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration | Request PDF - ResearchGate. Available at: [Link]

-

Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]

-

How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. Available at: [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]

-

(E)-Alkenes as replacements of amide bonds: development of novel and potent acyclic CGRP receptor antagonists - PubMed. Available at: [Link]

-

1 H NMR and 13 C NMR data of compounds 1-4 (in CDCl 3 , δ in ppm, and... - ResearchGate. Available at: [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

1 H and 13 C NMR data of compounds 1 and 4 (in CDCl3). - ResearchGate. Available at: [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Available at: [Link]

-

3 - Organic Syntheses Procedure. Available at: [Link]

-

The Role of Functional Groups in Drug-Receptor Interactions - ResearchGate. Available at: [Link]

-

Structure Activity Relationships - Drug Design Org. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

drug-receptor interactions forces involved. Available at: [Link]

-

Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds - The NELAC Institute. Available at: [Link]

-

The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. Available at: [Link]

-

10 - Organic Syntheses Procedure. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

-

Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology | American Laboratory. Available at: [Link]

- Grignard syntheses - European Patent Office - EP 0119701 A1 - Googleapis.com.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

-

Structure activity relationship - جامعة المنصورة. Available at: [Link]

-

GC COLUMNS - S4Science. Available at: [Link]

-

HPLC Methods for analysis of Benzonitrile - HELIX Chromatography. Available at: [Link]

-

Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design - ResearchGate. Available at: [Link]

-

Drug–Receptor Interactions - Clinical Pharmacology - MSD Manual Professional Edition. Available at: [Link]

-

On Exploring Structure Activity Relationships - PMC - NIH. Available at: [Link]

-

Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. Available at: [Link]

-

Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]

-

Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

-

a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type - Longdom Publishing. Available at: [Link]

-

A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations - MDPI. Available at: [Link]

Sources

- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-Alkenes as replacements of amide bonds: development of novel and potent acyclic CGRP receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. kgroup.du.edu [kgroup.du.edu]

Review of literature on 4-(4-Cyanophenyl)-1-butene and its analogs

An In-depth Technical Guide to 4-(4-Cyanophenyl)-1-butene and its Analogs for Drug Discovery Professionals

Authored by Gemini, Senior Application Scientist

Introduction

The cyanophenyl moiety is a critical pharmacophore in modern medicinal chemistry, prized for its ability to engage in various non-covalent interactions and its utility as a versatile synthetic handle. When appended to a flexible butene chain, as in this compound, it forms the basis of a scaffold with significant potential for therapeutic applications. This guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the burgeoning applications of this compound and its analogs in drug development. We will delve into the mechanistic underpinnings of their biological activity, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of molecules in their therapeutic programs.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through various modern organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A common strategy involves the coupling of a cyanophenyl-containing electrophile with a butenyl nucleophile, or vice versa. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, are particularly powerful for this purpose. For instance, 4-cyanophenylboronic acid can be coupled with a 4-halobut-1-ene under palladium catalysis.

Another versatile approach is the Wittig reaction, where a phosphonium ylide derived from a cyanobenzyl halide is reacted with an appropriate aldehyde. Modifications of the butene chain can be readily introduced through the choice of the aldehyde.

The cyano group itself is a versatile functional group that can be introduced at various stages of the synthesis.[1] Palladium-catalyzed cyanation of aryl halides or triflates is a common method.[2] The use of less toxic cyanide sources like Zn(CN)₂ is gaining prominence.[2]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for accessing analogs of this compound.

Caption: Inhibition of estrogen production by Dual Aromatase-Sulfatase Inhibitors (DASIs).

Androgen Receptor Antagonists

Derivatives of 4-(4-cyanophenyl)pyrrole have been designed as novel androgen receptor (AR) antagonists for the treatment of prostate cancer, including castration-resistant forms. [3]The 4-cyanophenyl moiety is a common feature in many non-steroidal AR antagonists, where it often plays a key role in binding to the receptor.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds related to the topic. These are intended as a guide and may require optimization for specific substrates and assays.

Synthesis of a this compound Analog via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of 4-cyanophenylboronic acid with a 4-halobut-1-ene derivative.

Materials:

-

4-Cyanophenylboronic acid

-

Appropriate 4-halobut-1-ene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 4-cyanophenylboronic acid (1.0 eq), the 4-halobut-1-ene (1.2 eq), and the base (2.0-3.0 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the solvent and degas the mixture by bubbling the inert gas through it for another 10 minutes.

-

Add the palladium catalyst (0.01-0.05 eq) under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-